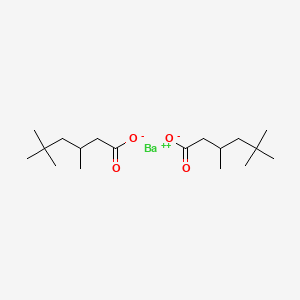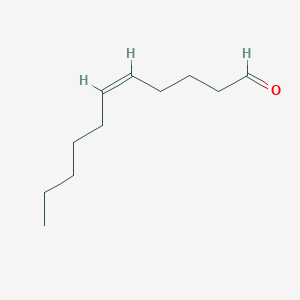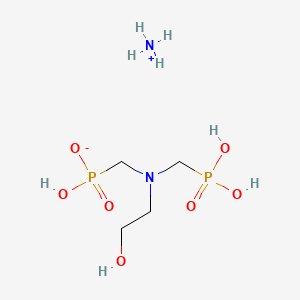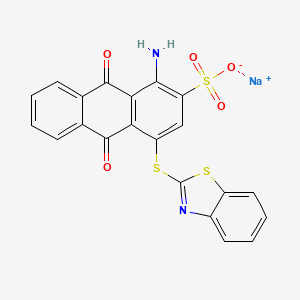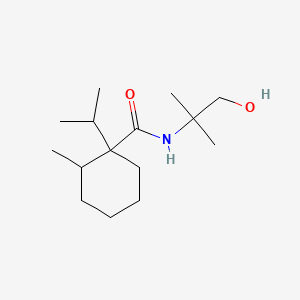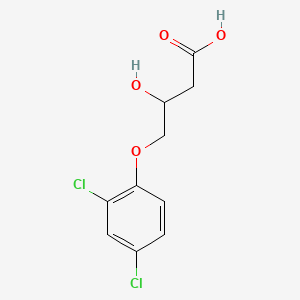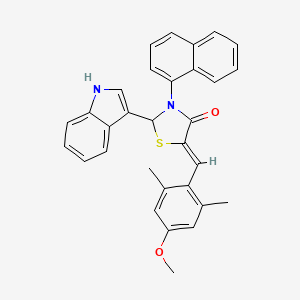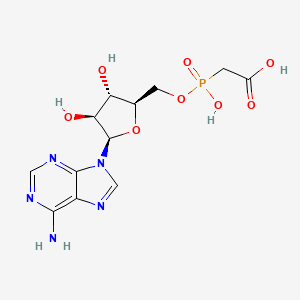![molecular formula C23H27N5O6 B12693049 6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid CAS No. 153444-56-5](/img/structure/B12693049.png)
6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid is a complex organic compound known for its significant biological activities. This compound belongs to the class of benzo[g]isoquinoline-5,10-diones, which are known for their potential antitumor properties .
Preparation Methods
The synthesis of 6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione involves multiple steps. One common method includes the reaction of benzo[g]isoquinoline-5,10-dione with 3-aminopropylamine under controlled conditions . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It exhibits significant in vitro inhibitory activity against certain pathogens.
Medicine: It has potential antitumor properties and is being studied for its efficacy in cancer treatment.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II . By intercalating into the DNA, it disrupts the DNA replication process, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzo[g]isoquinoline-5,10-diones and anthracene-9,10-diones. Compared to these compounds, 6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione has unique structural features that enhance its biological activity . For instance, the presence of amino groups at specific positions increases its ability to intercalate into DNA and inhibit topoisomerase II .
Properties
CAS No. |
153444-56-5 |
|---|---|
Molecular Formula |
C23H27N5O6 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23N5O2.C4H4O4/c20-6-1-8-23-14-3-4-15(24-9-2-7-21)17-16(14)18(25)12-5-10-22-11-13(12)19(17)26;5-3(6)1-2-4(7)8/h3-5,10-11,23-24H,1-2,6-9,20-21H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
JNMPRNNZFCWPDW-BTJKTKAUSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1NCCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCCN.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1NCCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


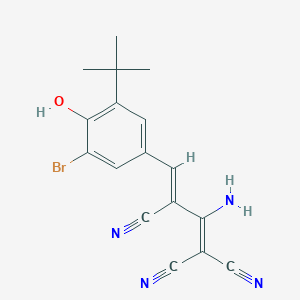
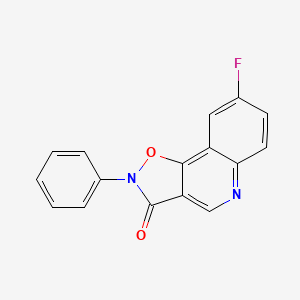
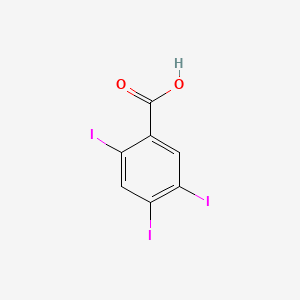
![(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine](/img/structure/B12692979.png)

